molecular formula C23H25N3O6 B2680964 phenyl 4-[({[4-(methoxycarbonyl)phenyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate CAS No. 1235049-65-6

phenyl 4-[({[4-(methoxycarbonyl)phenyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate

Cat. No.: B2680964
CAS No.: 1235049-65-6
M. Wt: 439.468
InChI Key: WTDLLTDLSATDBG-UHFFFAOYSA-N
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Description

Phenyl 4-[({[4-(methoxycarbonyl)phenyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a methoxycarbonyl functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-[({[4-(methoxycarbonyl)phenyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-[({[4-(methoxycarbonyl)phenyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-[({[4-(methoxycarbonyl)phenyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl 4-[({[4-(methoxycarbonyl)phenyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 4-[({[4-(methoxycarbonyl)phenyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate is unique due to its specific structure, which combines a piperidine ring with a phenyl group and a methoxycarbonyl functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

phenyl 4-[[[2-(4-methoxycarbonylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-31-22(29)17-7-9-18(10-8-17)25-21(28)20(27)24-15-16-11-13-26(14-12-16)23(30)32-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDLLTDLSATDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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